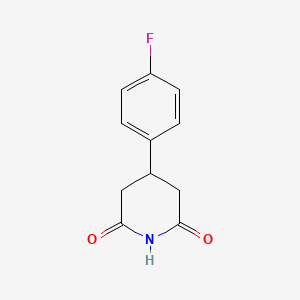

4-(4-Fluorophenyl)piperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

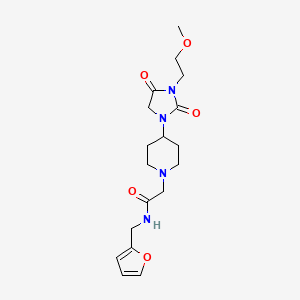

“4-(4-Fluorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 163631-01-4 . It has a molecular weight of 207.2 and its IUPAC name is 4-(4-fluorophenyl)-2,6-piperidinedione . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 4-(4-Fluorophenyl)piperidine-2,6-dione and similar compounds can be achieved by reacting arecoline or analogues with other nitrogen substituents with a suitably substituted Grignard reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) . This indicates the presence of fluorophenyl and piperidinedione groups in the molecule.Applications De Recherche Scientifique

Chemical Synthesis

“4-(4-Fluorophenyl)piperidine-2,6-dione” is used in the synthesis of various chemical compounds. It is often used as a starting material or intermediate in the synthesis of more complex molecules .

Pharmaceutical Research

This compound has been used in the development of pharmaceutical products with antidepressant and anti-Parkinson properties . An important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .

Material Science

In the field of material science, “4-(4-Fluorophenyl)piperidine-2,6-dione” has been used in the development of new materials. The strong electron-withdrawing properties of the fluorine atoms can influence the properties of the resulting materials .

Antibacterial Evaluation

The compound “3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one”, which is synthesized by condensing hexane-2-one, 4-fluoro benzaldehydes and ammonium acetate in a 1:2:1 ratio, has been evaluated for its antibacterial properties .

Ligand Development

“4-(4-Fluorophenyl)piperidine-2,6-dione” has been used in the development of new ligands for metal complexes. The fluorine atom can act as a strong electron-withdrawing group, influencing the properties of the resulting ligand .

Process Development

This compound has been used in the development of new processes for preparing pharmaceutically active compounds and intermediates .

Mécanisme D'action

Target of Action

Piperidine-2,6-diones are known to be the core backbone of the cereblon (crbn) ligand in the design of protac drugs .

Mode of Action

It’s known that piperidine-2,6-diones, which this compound is a part of, are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis .

Biochemical Pathways

Piperidine-2,6-diones are known to be involved in the design of protac drugs, which work by tagging unwanted proteins for degradation .

Result of Action

As a part of the piperidine-2,6-diones family, this compound could potentially be involved in the degradation of unwanted proteins when used in the design of protac drugs .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAMATMCPUOCEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2890904.png)

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)

![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)

![N-[(1-Ethyl-2,3-dihydroindol-5-yl)methyl]but-2-ynamide](/img/structure/B2890909.png)